N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-2-methylbenzamide
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Overview
Description
N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-2-methylbenzamide is a complex organic compound that features a furan ring, an imidazole ring, and a benzamide moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that indole derivatives, which share a similar structure, have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Biochemical Pathways
Indole derivatives have been found to interact with a variety of biochemical pathways, influencing a broad spectrum of biological activities .
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit a variety of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-2-methylbenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-yl-imidazole intermediate. This intermediate is then reacted with 2-methylbenzoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-2-chlorobenzamide
- N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-2-methoxybenzamide
- N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-2-nitrobenzamide
Uniqueness
N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-2-methylbenzamide is unique due to the presence of the 2-methylbenzamide moiety, which can influence its chemical reactivity and biological activity. The combination of the furan and imidazole rings also provides a versatile scaffold for further functionalization and optimization in various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-[5-(furan-2-yl)-1H-imidazol-2-yl]ethyl]-2-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-12-5-2-3-6-13(12)17(21)18-9-8-16-19-11-14(20-16)15-7-4-10-22-15/h2-7,10-11H,8-9H2,1H3,(H,18,21)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNPCMSWCYNDIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCC2=NC=C(N2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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